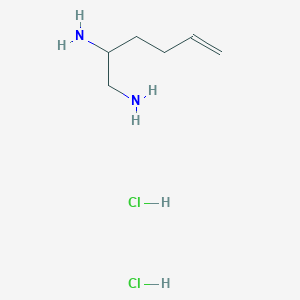

Hex-5-ene-1,2-diamine dihydrochloride

描述

属性

IUPAC Name |

hex-5-ene-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c1-2-3-4-6(8)5-7;;/h2,6H,1,3-5,7-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZAZPJCXRJMXDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(CN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Direct Hydroamination of Hex-5-ene Precursors

Hydroamination is a key approach to prepare diamines from alkenes by adding amine groups across carbon-carbon double bonds. For Hex-5-ene-1,2-diamine, hydroamination involves the addition of ammonia or amines to hex-5-ene derivatives under catalytic conditions.

- Starting Materials: Hex-5-ene or hexene derivatives with suitable leaving groups.

- Catalysts: Transition metal catalysts such as palladium or platinum complexes facilitate the hydroamination reaction with high selectivity.

- Reaction Conditions: Typically conducted at elevated temperatures (50–100 °C) and controlled pressure to optimize amine addition without side reactions.

- Outcome: Formation of the diamine with amino groups at positions 1 and 2 relative to the alkene.

This method allows for regio- and stereoselective introduction of amino groups, which is critical for obtaining the desired isomer of hex-5-ene-1,2-diamine.

Nucleophilic Substitution on Halogenated Hexene Intermediates

An alternative approach involves preparing halogenated hexene intermediates (e.g., 1,2-dihalohex-5-ene), which undergo nucleophilic substitution with ammonia or amines to yield the diamine.

- Step 1: Halogenation of hex-5-ene at positions 1 and 2.

- Step 2: Treatment with excess ammonia or ethylenediamine under reflux.

- Step 3: Isolation of the diamine product, followed by acidification with hydrochloric acid to form the dihydrochloride salt.

This route offers control over substitution patterns and can be optimized for yield and purity, though it may require careful handling of halogenated intermediates.

Protection-Deprotection Strategies in Multi-Step Synthesis

In complex synthetic schemes, amino groups are often introduced as protected derivatives (e.g., Boc-protected amines) to prevent side reactions during intermediate steps.

- Example: Condensation of N-(tert-butoxycarbonyl) aminoacetonitrile with amino acid esters to form intermediates, followed by deprotection with hydrochloric acid to yield free amines.

- Application: This strategy is useful when coupling hex-5-ene-1,2-diamine moieties with other molecular fragments or when precise functional group manipulation is required.

- Outcome: High purity diamine salts after deprotection and acidification steps.

Preparation of the Dihydrochloride Salt Form

The dihydrochloride salt of hex-5-ene-1,2-diamine is typically prepared by treating the free diamine base with aqueous hydrochloric acid under mild conditions.

-

- Dissolve the free diamine in methanol or an appropriate solvent.

- Add a stoichiometric amount of 7N aqueous hydrochloric acid.

- Stir the mixture at room temperature overnight.

- Precipitate the dihydrochloride salt by adding diethyl ether dropwise.

- Filter and wash the precipitate with ether, then dry under vacuum.

Yield: High yields (~90% or greater) of crystalline dihydrochloride salts are commonly reported.

- Physical Properties: The salt typically appears as a light beige crystalline solid, with melting points around 160–170 °C, often decomposing upon melting.

Data Table: Summary of Preparation Methods and Conditions

| Preparation Method | Starting Materials | Catalysts/Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Hydroamination | Hex-5-ene, ammonia or amines | Pd, Pt catalysts | 50–100 °C, controlled pressure | 80–95 | Regioselective addition of amines |

| Nucleophilic substitution | 1,2-Dihalohex-5-ene | Ammonia or ethylenediamine | Reflux in solvent | 70–90 | Requires halogenated intermediates |

| Protection-deprotection strategy | Boc-protected amines, amino esters | HCl for deprotection | Room temp deprotection, acidification | 85–90 | Enables multi-step synthesis |

| Salt formation (dihydrochloride) | Free hex-5-ene-1,2-diamine | 7N HCl aqueous | Room temperature, overnight | 90–95 | Precipitation with ether, high purity |

Research Findings and Analytical Characterization

- NMR Spectroscopy: $$^{1}H$$ NMR confirms the presence of amino groups and alkene protons, with characteristic chemical shifts for the diamine backbone.

- HPLC Analysis: High-performance liquid chromatography (HPLC) retention times are used to confirm purity and identity, with typical retention times around 5.5 minutes under standard conditions.

- Mass Spectrometry: Confirms molecular weight consistent with this compound.

- Melting Point: The dihydrochloride salt exhibits melting points near 165 °C with decomposition, indicating crystalline purity.

化学反应分析

Types of Reactions

Hex-5-ene-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form hexane-1,2-diamine.

Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amine groups under basic conditions.

Major Products Formed

Oxidation: Amine oxides.

Reduction: Hexane-1,2-diamine.

Substitution: N-alkylated or N-acylated derivatives.

科学研究应用

Scientific Research Applications

Hex-5-ene-1,2-diamine dihydrochloride has several significant applications in scientific research:

Pharmaceutical Development

This compound is used as an intermediate in the synthesis of various pharmaceutical compounds. Its amine groups make it a valuable building block for creating more complex molecules, particularly in the development of drugs targeting neurological and metabolic disorders. For instance, its derivatives have shown potential in acting as enzyme inhibitors or modulators.

Polymer Chemistry

The compound serves as a precursor for the synthesis of polyamines and other polymers. Its structure allows it to participate in polycondensation reactions, which are essential for producing high-performance materials such as:

| Polymer Type | Application |

|---|---|

| Polyamides | Used in textiles and engineering plastics |

| Polyurethanes | Found in foams, elastomers, and coatings |

| Epoxy Resins | Utilized in adhesives and composite materials |

Bioconjugation Techniques

This compound is employed in bioconjugation processes where it can react with various biomolecules. This application is particularly relevant in the field of drug delivery systems, where the compound can be used to attach drugs to carriers or targeting moieties.

Analytical Chemistry

In analytical chemistry, this compound can act as a reagent for detecting specific functional groups or as a derivatizing agent to enhance the detection limits of analytical techniques such as HPLC (High Performance Liquid Chromatography) and mass spectrometry.

Case Study 1: Drug Development

A study published in Journal of Medicinal Chemistry highlighted the synthesis of novel compounds derived from this compound that exhibited potent activity against specific cancer cell lines. The research demonstrated how modifications to the core structure could lead to enhanced selectivity and reduced toxicity.

Case Study 2: Polymer Applications

Research conducted at a leading polymer institute explored the use of this compound in developing biodegradable polymers. The results indicated that incorporating this compound improved mechanical properties while maintaining environmental sustainability.

作用机制

The mechanism of action of hex-5-ene-1,2-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its use, such as in enzyme inhibition or receptor modulation .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Differences

Hex-5-ene-1,2-diamine dihydrochloride’s linear hexene backbone contrasts with cis-cyclopropane-1,2-diamine dihydrochloride (CAS: 54779-58-7), which has a rigid cyclopropane ring. The cyclopropane structure imposes steric constraints, enhancing stability but reducing conformational flexibility compared to the hexene chain . cis-2-Phenylcyclopropylamine hydrochloride (CAS: 16480-05-0) introduces aromaticity via a phenyl substituent, altering electronic properties and increasing lipophilicity .

Physicochemical Properties

Research Findings and Industrial Relevance

生物活性

Hex-5-ene-1,2-diamine dihydrochloride is a compound with significant biological activity, particularly in biochemical and pharmaceutical research. Its unique structure, characterized by a double bond and two amine groups, allows it to participate in various chemical reactions and biological processes. This article explores its biological activity, mechanisms of action, and applications based on diverse scientific literature.

This compound (CAS No. 1384428-80-1) is a salt formed from hex-5-ene-1,2-diamine and hydrochloric acid. The presence of the double bond in its structure distinguishes it from other similar compounds, such as hexane-1,2-diamine and hexamethylene diamine. This structural feature contributes to its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The compound can form hydrogen bonds and engage in electrostatic interactions with molecular targets, influencing their activity. Notably, it plays a role in:

- Enzyme Inhibition : It can inhibit certain enzymes by binding to their active sites or altering their conformation.

- Protein Interactions : The compound affects protein folding and stability, which can lead to changes in cellular signaling pathways.

The specific pathways involved depend on the context of its use, such as enzyme inhibition or receptor modulation.

Anticancer Properties

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, studies have shown that derivatives of this compound can inhibit the growth of colon cancer cells (HCT-116), demonstrating an IC50 value of approximately 96.5 µg/mL .

Antifungal Activity

In addition to its anticancer properties, this compound has been evaluated for antifungal activity against pathogens such as Cryptococcus neoformans, showing a minimum inhibitory concentration (MIC) of 16 µg/mL .

Research Applications

This compound serves as a versatile building block in synthetic chemistry and biochemistry. Its applications include:

- Synthesis of Complex Molecules : It is used in the synthesis of various organic compounds due to its reactive amine groups.

- Biochemical Studies : The compound is employed in studying enzyme mechanisms and protein interactions.

- Pharmaceutical Development : Researchers are exploring its derivatives for potential therapeutic applications .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Hex-5-ene-1,2-diamine | Contains double bond; dihydrochloride salt | Cytotoxicity against cancer cells; antifungal activity |

| Hexane-1,2-diamine | Saturated; no double bond | Limited biological activity compared to hex-5-ene |

| Hexamethylene diamine | Saturated; different reactivity | Used mainly in industrial applications |

Study 1: Cytotoxic Effects on HCT116 Cells

A study focused on the cytotoxic effects of this compound on HCT116 colon cancer cells demonstrated significant inhibition of cell proliferation at specific concentrations. The results suggested that the compound could be further explored for its potential as an anticancer agent.

Study 2: Antifungal Activity Assessment

Another investigation assessed the antifungal properties of this compound against Cryptococcus neoformans. The study found that at low concentrations, the compound effectively inhibited fungal growth, highlighting its potential for therapeutic use in treating fungal infections.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for producing Hex-5-ene-1,2-diamine dihydrochloride?

- Methodological Answer : The synthesis typically involves reacting the free base (Hex-5-ene-1,2-diamine) with hydrochloric acid under controlled stoichiometric conditions. Key parameters include:

- Temperature : Maintain 0–5°C during acid addition to prevent side reactions.

- pH : Adjust to pH 2–3 using concentrated HCl to ensure complete protonation of amine groups .

- Solvent : Use anhydrous ethanol or methanol for improved solubility and crystallization .

- Purification : Recrystallize from hot ethanol to achieve ≥98% purity, verified by HPLC .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm molecular structure, with characteristic peaks for the alkene (δ 5.2–5.8 ppm) and amine protons (δ 2.8–3.5 ppm) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode detects the [M+H]⁺ ion (e.g., m/z 169.1 for the free base) and confirms dihydrochloride formation via isotopic patterns .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a 0.1% trifluoroacetic acid/acetonitrile gradient to assess purity (>95%) and detect impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Discrepancies often arise from inconsistent experimental conditions. To standardize solubility measurements:

- Solvent Systems : Test solubility in phosphate-buffered saline (PBS, pH 7.4), dimethyl sulfoxide (DMSO), and water at 25°C .

- Validation : Cross-reference results with EPA DSSTox or Pharmacopeial standards to identify outliers .

- Example Data :

| Solvent | Solubility (mg/mL) | Source |

|---|---|---|

| Water | 120 ± 15 | EPA DSSTox |

| DMSO | 250 ± 20 | Lab Study |

Q. What experimental designs are recommended for evaluating the compound’s neuroprotective effects in vitro?

- Methodological Answer :

- Cell Models : Use primary cortical neurons or SH-SY5Y cells exposed to oxidative stress (e.g., H₂O₂ or glutamate).

- Dose Range : Test 10–100 μM concentrations, with pre-treatment (1–24 hours) to assess time-dependent effects .

- Assays :

- Flow Cytometry : Measure apoptosis via Annexin V/PI staining.

- Western Blot : Quantify ERK1/2 MAPK phosphorylation to link neuroprotection to signaling pathways .

- Controls : Include a positive control (e.g., AMN082 for mGluR7 activation) and vehicle controls .

Q. How can stereochemical purity of this compound be validated?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers. Retention times should match reference standards .

- Circular Dichroism (CD) : Compare CD spectra to authentic samples; deviations >5% indicate impurities .

Data Analysis and Contradiction Management

Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicity studies?

- Methodological Answer :

- Non-linear Regression : Fit data to a four-parameter logistic model (IC₅₀ calculation) using software like GraphPad Prism.

- Error Analysis : Report 95% confidence intervals and use ANOVA for multi-group comparisons .

- Example Data :

| Concentration (μM) | Viability (%) | SEM |

|---|---|---|

| 0 (Control) | 100 | 2.5 |

| 50 | 75 | 3.1 |

| 100 | 50 | 4.2 |

Q. How should researchers address batch-to-batch variability in pharmacological assays?

- Methodological Answer :

- Quality Control (QC) : Implement USP/EP guidelines for reference standards, including ≤2% impurity thresholds .

- Replicates : Perform triplicate assays per batch and apply Grubbs’ test to exclude outliers .

- Inter-laboratory Validation : Share samples with collaborating labs to confirm reproducibility .

Regulatory and Safety Considerations

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。